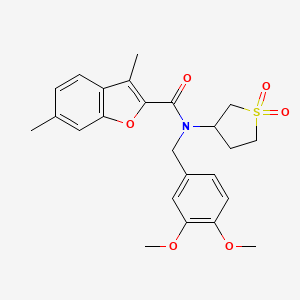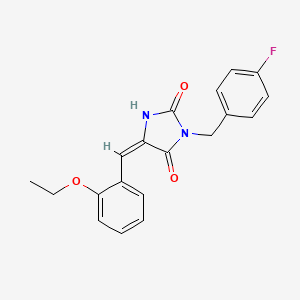![molecular formula C19H23NO5S B11598259 6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B11598259.png)
6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid is an organic compound with the molecular formula C19H23NO5S It is characterized by the presence of a sulfonyl group attached to a hexanoic acid backbone, with a phenyl ring substituted with a 2-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-(2-methylphenoxy)aniline with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonamide with hexanoic acid. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the sulfonyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
科学的研究の応用
6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which 6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl and hexanoic acid moieties may interact with hydrophobic regions of proteins, affecting their activity and stability.
類似化合物との比較
Similar Compounds
4-(2-Methylphenoxy)benzenesulfonamide: Similar structure but lacks the hexanoic acid moiety.
Hexanoic acid derivatives: Compounds with similar aliphatic chains but different functional groups.
Uniqueness
6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid is unique due to the combination of its sulfonyl, phenyl, and hexanoic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler or structurally different compounds.
特性
分子式 |
C19H23NO5S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
6-[[4-(2-methylphenoxy)phenyl]sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-15-7-4-5-8-18(15)25-16-10-12-17(13-11-16)26(23,24)20-14-6-2-3-9-19(21)22/h4-5,7-8,10-13,20H,2-3,6,9,14H2,1H3,(H,21,22) |
InChIキー |
CWHVHARZUAFEQD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11598178.png)
![1-{4-[4-(diethylamino)phenyl]-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11598179.png)
![6,9-diethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11598183.png)
![2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11598187.png)
![2-methoxyethyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598188.png)


![N-(2,4-dimethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11598211.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598220.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B11598222.png)

![2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11598228.png)
![(6Z)-3-(4-methylphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598239.png)

